molecular formula C12H15BCl2O3 B578511 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1256360-32-3

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B578511
M. Wt: 288.959
InChI Key: VMORPTCOJVWIHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not explicitly mentioned in the search results .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The exact method can vary, but generally, it involves mixing the alkylbenzene with the palladium catalyst and the boron compound under specific conditions .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The exact method can vary, but generally, it involves mixing the alkyne or alkene with the transition metal catalyst and the boron compound under specific conditions .
    • Results : The result is the formation of a boronate .
  • Synthesis of Thiazole Derivatives

    • Field : Organic Chemistry
    • Application : The compound “2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is used in the synthesis of thiazole derivatives .
    • Method : The exact method can vary, but generally, it involves the reaction of the compound with appropriate reagents under specific conditions .
    • Results : The result is the formation of thiazole derivatives .
  • Synthesis of Pyridine Derivatives

    • Field : Organic Chemistry
    • Application : The compound “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is used in the synthesis of pyridine derivatives .
    • Method : The exact method can vary, but generally, it involves the reaction of the compound with appropriate reagents under specific conditions .
    • Results : The result is the formation of pyridine derivatives .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method : The exact method can vary, but generally, it involves mixing the aryl iodide with the copper catalyst and the boron compound under specific conditions .
    • Results : The result is the formation of aryl boronates .
  • Synthesis of Copolymers

    • Field : Polymer Chemistry
    • Application : “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method can vary, but generally, it involves the polymerization of the compound with appropriate monomers under specific conditions .
    • Results : The result is the formation of novel copolymers .

Safety And Hazards

The safety and hazards associated with “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” are not detailed in the search results .

properties

IUPAC Name

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMORPTCOJVWIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682352
Record name 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

1256360-32-3
Record name 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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